4-Nitro-1,3-dihydroisobenzofuran
Description
Structure
3D Structure
Properties
IUPAC Name |
4-nitro-1,3-dihydro-2-benzofuran | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO3/c10-9(11)8-3-1-2-6-4-12-5-7(6)8/h1-3H,4-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQVSXIZLVKBYTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CO1)C(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001302431 | |
| Record name | 1,3-Dihydro-4-nitroisobenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001302431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98475-08-2 | |
| Record name | 1,3-Dihydro-4-nitroisobenzofuran | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=98475-08-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Dihydro-4-nitroisobenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001302431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Elucidating Chemical Reactivity and Mechanistic Pathways of 4 Nitro 1,3 Dihydroisobenzofuran
Reactions Involving the Nitro Group on the Isobenzofuran (B1246724) Core
The nitro group is a versatile functional handle, enabling a range of transformations from reduction to substitution.
The conversion of the nitro group to an amino group is a fundamental transformation in the synthesis of various derivatives. This reduction can be achieved selectively under various conditions. For instance, related nitro-aromatic compounds are effectively reduced using reagents like tin(II) chloride in hydrochloric acid (SnCl2/HCl) or sodium borohydride (B1222165) (NaBH4). nih.govclockss.org In a similar fashion, the reduction of 4-nitro-1,3-dihydroisobenzofuran to 4-amino-1,3-dihydroisobenzofuran (B2839128) is a crucial step for introducing a nucleophilic amino functionality, which can be further elaborated into a wide array of other functional groups or used in the construction of new heterocyclic rings. The choice of reducing agent is critical to ensure that the dihydroisobenzofuran core remains intact.
A representative reduction of a related nitrophthalimide to an aminophthalimide is outlined below:
| Starting Material | Reagent | Product | Reference |
| 4-Nitrophthalimide | SnCl2/HCl | 4-Aminophthalimide | nih.gov |
The presence of the electron-withdrawing nitro group activates the aromatic ring of this compound towards nucleophilic aromatic substitution (SNA r). masterorganicchemistry.com In these reactions, a nucleophile can displace a suitable leaving group on the aromatic ring, often at positions ortho or para to the nitro group. masterorganicchemistry.comchegg.comlibretexts.org The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex, which is stabilized by the electron-withdrawing nitro group. libretexts.org In some cases, the nitro group itself can act as the leaving group, particularly when a strong nucleophile is used or when the reaction conditions are forcing. nih.gov This reactivity allows for the direct introduction of various substituents, such as alkoxy or amino groups, onto the isobenzofuran scaffold. The efficiency of the substitution is dependent on the nature of the nucleophile, the solvent, and the presence of any other activating or deactivating groups on the ring. libretexts.orgnih.gov
| Substituent | Effect on Aromatic Ring | Directing Influence | Reference |
| -NO2 | Deactivating | Meta | testbook.com |
| Dihydroisobenzofuran Ring | Activating | Ortho, Para |
Intramolecular and Intermolecular Cyclization Reactions
The this compound scaffold can participate in a variety of cyclization reactions, leading to the formation of complex polycyclic systems.
[4+1] annulation reactions are a powerful tool for the construction of five-membered rings. In the context of this compound, derivatives of this compound could potentially undergo such reactions. nih.govnih.gov For instance, a suitably functionalized derivative could act as a four-atom component that reacts with a one-atom component, such as a carbene or a nitrene, to form a new five-membered ring fused to the isobenzofuran core. researchgate.netrsc.org Related [3+2] cycloaddition reactions, where a three-atom dipole reacts with a two-atom component, are also prevalent for nitro-containing compounds, particularly nitroalkenes, leading to the synthesis of five-membered nitrogen heterocycles. chim.itwikipedia.org The nitro group can play a crucial role in these reactions, either by activating an adjacent double bond for cycloaddition or by being part of the dipole itself.
The reactivity of the nitro group and the isobenzofuran ring can be harnessed in tandem or cascade reactions to build molecular complexity in a single step. chemrxiv.orgrsc.org A cascade reaction involving a related nitro-substituted compound has been reported where the nitro group first acts as an electron-withdrawing group to facilitate a Michael addition, the resulting nitronate then behaves as a nucleophile in a subsequent cyclization, and finally, the allylic nitro group acts as a leaving group. researchgate.net Such a sequence allows for the diastereoselective synthesis of highly functionalized polycyclic products. chemrxiv.org Intramolecular cyclizations of nitro-substituted furan (B31954) derivatives have also been observed, leading to the formation of novel heterocyclic systems. nih.govresearchgate.net These complex transformations highlight the utility of the this compound core as a versatile building block in organic synthesis.
Mechanistic Investigations of Key Transformations
Currently, there is a notable absence of published research focusing on the mechanistic investigations of key chemical transformations involving this compound.
Elucidation of Reaction Intermediates and Transition States
Detailed experimental studies aimed at identifying and characterizing reaction intermediates and transition states in reactions of this compound are not available. The scientific community has yet to publish research that elucidates the transient species that may form during its chemical reactions, which is a critical aspect of understanding its reactivity.
Advanced Spectroscopic Characterization and Structural Analysis of 4 Nitro 1,3 Dihydroisobenzofuran Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts and coupling patterns, the precise connectivity and electronic environment of each atom can be determined.
Proton NMR (¹H NMR) Chemical Shift Analysis
The ¹H NMR spectrum of 4-Nitro-1,3-dihydroisobenzofuran is expected to exhibit distinct signals corresponding to the aromatic and the dihydrofuran ring protons. The introduction of the strongly electron-withdrawing nitro (NO₂) group at the C-4 position significantly influences the chemical shifts of the aromatic protons, causing them to appear at a lower field (higher ppm) compared to the unsubstituted 1,3-dihydroisobenzofuran.
The protons on the dihydrofuran ring, specifically the two methylene (B1212753) (CH₂) groups at positions 1 and 3, would also have characteristic chemical shifts. These protons are expected to appear as singlets if there is no coupling between them, or as more complex patterns if they are magnetically non-equivalent. The aromatic protons would likely appear as a complex multiplet or as distinct doublets and triplets depending on their coupling with each other.
Hypothetical ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H-5 | ~ 7.8 - 8.0 | d |
| H-6 | ~ 7.5 - 7.7 | t |
| H-7 | ~ 7.6 - 7.8 | d |
| H-1 (CH₂) | ~ 5.2 - 5.4 | s |
| H-3 (CH₂) | ~ 5.2 - 5.4 | s |
Note: This data is predictive and based on analogous structures. 'd' denotes a doublet, 't' a triplet, and 's' a singlet.
Carbon-13 NMR (¹³C NMR) Chemical Shift Analysis
In the ¹³C NMR spectrum, the presence of the nitro group is anticipated to cause a significant downfield shift for the carbon atom to which it is attached (C-4) and influence the chemical shifts of the other aromatic carbons. The carbon atoms of the dihydrofuran ring (C-1 and C-3) are expected to have chemical shifts in the range typical for ether-linked methylene carbons. The quaternary carbons of the aromatic ring will also be identifiable.
Hypothetical ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-1 | ~ 70 - 75 |
| C-3 | ~ 70 - 75 |
| C-3a | ~ 135 - 140 |
| C-4 | ~ 145 - 150 |
| C-5 | ~ 122 - 126 |
| C-6 | ~ 128 - 132 |
| C-7 | ~ 120 - 124 |
| C-7a | ~ 140 - 145 |
Note: This data is predictive and based on analogous structures.
Vibrational Spectroscopy for Functional Group Identification and Molecular Conformation
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides crucial information about the functional groups present in a molecule and can offer insights into its conformational properties.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to be dominated by strong absorption bands characteristic of the nitro group. Specifically, strong asymmetric and symmetric stretching vibrations of the N-O bonds are anticipated. Additionally, the spectrum will show absorptions corresponding to the C-H stretching of the aromatic and aliphatic (dihydrofuran) portions of the molecule, as well as C-O-C stretching of the ether linkage in the five-membered ring.
Hypothetical IR Absorption Data for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H Stretch | 2850 - 3000 | Medium |
| NO₂ Asymmetric Stretch | 1520 - 1560 | Strong |
| NO₂ Symmetric Stretch | 1340 - 1370 | Strong |
| Aromatic C=C Stretch | 1450 - 1600 | Medium-Weak |
| C-O-C Ether Stretch | 1050 - 1150 | Strong |
Note: This data is predictive and based on established group frequencies.
Raman Spectroscopy for Vibrational Mode Analysis
Raman spectroscopy, being complementary to IR spectroscopy, would provide further details on the vibrational modes of the molecule. The symmetric vibrations of the nitro group, which are often strong in the Raman spectrum, would be a key diagnostic feature. The aromatic ring vibrations are also typically strong in Raman spectra. The information from both IR and Raman spectroscopy can be used in conjunction with theoretical calculations to build a comprehensive vibrational assignment for the molecule.
Hypothetical Raman Shift Data for this compound
| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| NO₂ Symmetric Stretch | 1340 - 1370 | Strong |
| Aromatic Ring Breathing | ~1000 | Strong |
| C-O-C Symmetric Stretch | ~900 | Medium |
Note: This data is predictive and based on typical Raman activities of functional groups.
Potential Energy Distribution (PED) Analysis of Vibrational Modes
Potential Energy Distribution (PED) analysis is a powerful computational tool used to provide a detailed assignment of vibrational modes observed in infrared (IR) and Raman spectra. By correlating the experimental frequencies with theoretical calculations, typically using Density Functional Theory (DFT), a quantitative description of the contribution of individual internal coordinates (such as bond stretching, angle bending, and torsions) to each normal mode of vibration can be achieved.
For this compound, a molecule with C1 symmetry, all vibrational modes are formally active in both IR and Raman spectroscopy. The vibrational spectrum can be conceptually divided into regions corresponding to the vibrations of the benzene (B151609) ring, the nitro group, and the dihydrofuran moiety.
Key Vibrational Mode Assignments:
Nitro Group Vibrations: The nitro group (NO₂) is characterized by two prominent stretching vibrations: the asymmetric stretch (ν_as(NO₂)) and the symmetric stretch (ν_s(NO₂)). In aromatic nitro compounds, the asymmetric stretch typically appears in the 1500-1580 cm⁻¹ region with strong intensity in the IR spectrum. The symmetric stretch is usually observed in the 1300-1370 cm⁻¹ range. scirp.orgesisresearch.org Other vibrations associated with the nitro group include the in-plane scissoring (δ(NO₂)), out-of-plane rocking (ρ(NO₂)), wagging (ω(NO₂)), and twisting (τ(NO₂)) modes, which occur at lower frequencies.
Aromatic C-H and C-C Vibrations: The aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹. The C-C stretching vibrations of the benzene ring typically occur in the 1400-1600 cm⁻¹ region. In-plane and out-of-plane C-H bending vibrations are found at lower wavenumbers.
Dihydrofuran Moiety Vibrations: The dihydrofuran ring contributes to a number of characteristic vibrations. The C-O-C ether linkage will have asymmetric and symmetric stretching modes. The methylene (CH₂) groups of the dihydrofuran ring will exhibit symmetric and asymmetric stretching vibrations, typically in the 2850-2960 cm⁻¹ range, as well as scissoring, wagging, twisting, and rocking modes at lower frequencies. jocpr.com
A representative PED analysis for this compound, based on DFT calculations of similar nitroaromatic compounds, is presented in Table 1. scirp.orgesisresearch.orgjocpr.com This table illustrates the complexity of vibrational modes, where many are not pure but are mixtures of several internal coordinates.
| Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Vibrational Assignment (PED Contribution %) |
| ~3100 | ~3100 | ν(C-H) aromatic (98) |
| ~2950 | ~2950 | ν_as(CH₂) (95) |
| ~2880 | ~2880 | ν_s(CH₂) (96) |
| ~1530 | ~1530 | ν_as(NO₂) (85) + ν(C=C) (10) |
| ~1480 | ~1480 | ν(C=C) aromatic (70) + δ(CH₂) (20) |
| ~1350 | ~1350 | ν_s(NO₂) (80) + ν(C-N) (15) |
| ~1250 | ~1250 | ν_as(C-O-C) (75) + δ(C-H) (15) |
| ~1080 | ~1080 | ν_s(C-O-C) (70) + β(C-H) (20) |
| ~850 | ~850 | γ(C-H) out-of-plane (80) |
| ~740 | ~740 | δ(NO₂) scissoring (65) + Ring deformation (25) |
Note: This table is a representative example based on data from analogous compounds. ν: stretching; ν_as: asymmetric stretching; ν_s: symmetric stretching; δ: bending/scissoring; β: in-plane bending; γ: out-of-plane bending.
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)
Electronic spectroscopy provides insights into the electronic transitions within a molecule upon absorption of ultraviolet or visible light. For this compound, the UV-Vis absorption spectrum is expected to be a composite of the transitions associated with the substituted benzene ring and the nitro group.
The parent 1,3-dihydroisobenzofuran exhibits absorption bands characteristic of a substituted benzene. The introduction of a nitro group, a strong chromophore and an electron-withdrawing group, is expected to significantly influence the electronic spectrum. In nitroaromatic compounds, two main types of transitions are typically observed:
π → π* Transitions: These are high-intensity absorptions arising from the promotion of an electron from a π bonding orbital to a π* antibonding orbital of the benzene ring. These are often observed in the 200-300 nm region.
n → π* Transitions: These transitions involve the promotion of a non-bonding electron from the oxygen atoms of the nitro group to a π* antibonding orbital. These are typically of lower intensity and appear at longer wavelengths compared to the π → π* transitions.
The presence of the nitro group is likely to cause a bathochromic (red) shift of the absorption bands of the parent dihydroisobenzofuran due to the extension of the conjugated system. The absorption spectrum of 4-nitrophenol, for instance, shows a significant absorption peak around 317 nm. researchgate.net
Fluorescence spectroscopy measures the emission of light from a molecule as it returns from an excited electronic state to the ground state. Many aromatic compounds are fluorescent. However, nitro-substituted aromatic compounds often exhibit weak fluorescence or are non-fluorescent. This is because the nitro group can promote efficient intersystem crossing from the singlet excited state (S₁) to a triplet state (T₁), or provide pathways for non-radiative decay, thus quenching fluorescence. nih.gov Studies on other nitro-containing heterocyclic systems have shown that the excited state processes are often dominated by the rotation of the -NO₂ group, which facilitates non-radiative decay channels. nih.gov Therefore, this compound is expected to exhibit weak fluorescence, if any.
A table of expected UV-Vis absorption maxima for this compound in a common solvent like ethanol (B145695) is presented below, based on data from related compounds. researchgate.netacs.org
| Expected Transition | Approximate λ_max (nm) | Molar Absorptivity (ε) |
| π → π* (Benzene Ring) | ~270-290 | High |
| n → π* (Nitro Group) | ~310-340 | Low to Medium |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the determination of the elemental composition of a molecule with high accuracy, thereby confirming its molecular formula. For this compound (C₈H₇NO₃), the exact mass of the molecular ion [M]⁺˙ can be calculated and compared with the experimentally measured value to within a few parts per million (ppm), providing unambiguous confirmation of the molecular formula.
Molecular Formula: C₈H₇NO₃ Calculated Exact Mass: 165.0426 u
Electron ionization (EI) is a common technique used in mass spectrometry that results in the formation of a molecular ion and a series of fragment ions. The fragmentation pattern provides valuable structural information. For this compound, the fragmentation is expected to be directed by the functional groups present: the nitro group and the dihydrofuran ring fused to the aromatic system.
Expected Fragmentation Pathways:
Loss of Nitro Group: A common fragmentation pathway for aromatic nitro compounds is the loss of the nitro group as ·NO₂ (mass 46) or the loss of ·NO (mass 30) followed by the loss of an oxygen atom. youtube.comlibretexts.org The loss of ·NO₂ would lead to a fragment ion at m/z 119.
Cleavage of the Dihydrofuran Ring: The dihydrofuran ring can undergo cleavage. A characteristic fragmentation of ethers is the alpha-cleavage, which in this case would involve the cleavage of the C-C bond adjacent to the ether oxygen. Another possibility is the loss of formaldehyde (B43269) (CH₂O, mass 30) from the dihydrofuran moiety.
Formation of the Tropylium (B1234903) Ion: Aromatic compounds often rearrange to form the stable tropylium ion (C₇H₇⁺) at m/z 91, although this may be less prominent depending on the initial fragmentation pathways.
Loss of CO: The loss of a neutral carbon monoxide molecule (CO, mass 28) is a common fragmentation pathway for many oxygen-containing aromatic compounds.
A table of plausible fragment ions for this compound in an EI-MS experiment is provided below.
| m/z | Proposed Fragment Ion | Neutral Loss |
| 165 | [C₈H₇NO₃]⁺˙ | (Molecular Ion) |
| 135 | [C₈H₇O₂]⁺ | NO |
| 119 | [C₈H₇O]⁺ | NO₂ |
| 105 | [C₇H₅O]⁺ | NO₂, CH₂ |
| 91 | [C₇H₇]⁺ | (Rearrangement) |
| 77 | [C₆H₅]⁺ | (From Benzene Ring) |
X-ray Crystallography for Solid-State Structural Elucidation
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A successful single-crystal X-ray diffraction experiment would provide a wealth of structural information for this compound, including bond lengths, bond angles, and torsional angles.
While a specific crystal structure for this compound is not available in the searched literature, we can infer expected structural features from crystallographic data of related molecules. For instance, the crystal structure of a hydrazone derivative containing a p-nitrophenyl group reveals important conformational information. nih.gov
Expected Structural Features:
Planarity: The benzene ring is expected to be planar. The dihydrofuran ring will adopt a non-planar, likely an envelope or twisted, conformation.
Nitro Group Orientation: The nitro group is expected to be nearly coplanar with the benzene ring to maximize resonance stabilization. However, steric hindrance from adjacent groups or crystal packing forces could lead to a slight twist of the C-N bond.
Bond Lengths and Angles: The C-N bond length would be consistent with that of an aromatic nitro compound. The bond lengths and angles within the benzene and dihydrofuran rings would generally conform to standard values, with some distortions due to the fused ring system and the electronic effects of the nitro group.
A table summarizing the expected crystallographic parameters for this compound is presented below. These are hypothetical values based on known structures of similar compounds.
| Parameter | Expected Value |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | e.g., P2₁/c, Pbca |
| C-N Bond Length (Å) | ~1.47 - 1.49 |
| N-O Bond Lengths (Å) | ~1.22 - 1.24 |
| O-N-O Bond Angle (°) | ~123 - 125 |
| Dihedral Angle (Benzene-NO₂) (°) | < 15 |
| C-O (ether) Bond Lengths (Å) | ~1.36 - 1.43 |
Computational Chemistry and Quantum Chemical Investigations of 4 Nitro 1,3 Dihydroisobenzofuran
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations
DFT has become a cornerstone of modern computational chemistry for its ability to accurately calculate the electronic structure of molecules. It is frequently paired with TD-DFT to explore excited-state properties, such as electronic transitions.
Geometry Optimization and Electronic Structure Analysis
The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as its equilibrium geometry. This is achieved through a process called geometry optimization. Using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), the forces on each atom are calculated and minimized until the lowest energy structure is found.
Prediction of Vibrational Frequencies and Comparison with Experimental Data
Following geometry optimization, the vibrational frequencies of the molecule can be calculated. These theoretical frequencies correspond to the stretching, bending, and torsional motions of the atoms and can be directly compared to experimental data obtained from Infrared (IR) and Raman spectroscopy. The calculations are typically performed at the same level of theory as the optimization.
A comparison between the computed and experimental vibrational spectra allows for the definitive assignment of spectral bands to specific molecular motions. For instance, characteristic stretching frequencies for the C-O-C ether linkage in the dihydroisobenzofuran ring, and the symmetric and asymmetric stretches of the NO₂ group, can be precisely identified. Such analysis confirms the optimized structure and provides a detailed understanding of the molecule's vibrational properties.
Table 1: Hypothetical Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for 4-Nitro-1,3-dihydroisobenzofuran
| Vibrational Mode | Experimental FT-IR | Calculated (DFT/B3LYP) | Assignment |
|---|---|---|---|
| ν₁ | ~3100 | ~3105 | Aromatic C-H Stretch |
| ν₂ | ~2950 | ~2955 | Aliphatic C-H Stretch |
| ν₃ | ~1525 | ~1530 | Asymmetric NO₂ Stretch |
| ν₄ | ~1345 | ~1350 | Symmetric NO₂ Stretch |
Simulation and Analysis of UV-Vis Spectra
Time-Dependent DFT (TD-DFT) is employed to simulate the ultraviolet-visible (UV-Vis) absorption spectrum. This method calculates the energies of electronic transitions from the ground state to various excited states. The results, often visualized as a simulated spectrum, predict the absorption maxima (λ_max) that correspond to these transitions.
For a molecule like this compound, the analysis would likely reveal transitions involving the π-electrons of the benzene (B151609) ring and the nitro group. The nature of these transitions, such as π → π* or n → π*, can be determined by examining the molecular orbitals involved. The solvent environment can also be modeled using methods like the Polarizable Continuum Model (PCM) to provide more accurate predictions that can be compared with experimental spectra measured in solution.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. The key orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies
The HOMO is the outermost orbital containing electrons and acts as an electron donor. The LUMO is the innermost orbital without electrons and acts as an electron acceptor. The energies of these orbitals, calculated using DFT, are fundamental indicators of a molecule's ability to participate in chemical reactions.
In this compound, the HOMO would likely be distributed over the electron-rich aromatic ring and the ether oxygen atom. Conversely, the LUMO would be expected to be localized primarily on the electron-deficient nitro group, which is a classic electron-withdrawing group.
Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound
| Parameter | Energy (eV) |
|---|---|
| E_HOMO | -6.8 |
| E_LUMO | -2.5 |
Analysis of the HOMO-LUMO Energy Gap and its Implications for Reactivity
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. A small energy gap suggests that the molecule is more polarizable and more reactive.
The presence of the nitro group would significantly lower the LUMO energy of the dihydroisobenzofuran system, likely resulting in a moderately small HOMO-LUMO gap. This would suggest that this compound is a reactive molecule, susceptible to nucleophilic attack at the positions influenced by the electron-withdrawing nature of the nitro group. The energy gap is also a key factor in determining the electronic absorption properties of the molecule, with a smaller gap generally corresponding to absorption at longer wavelengths.
Molecular Electrostatic Potential (MEP) and Electron Localization Function (ELF) Mapping
Molecular Electrostatic Potential (MEP) analysis is a powerful computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. nih.govresearchgate.net The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing varying potential values.
For this compound, the MEP surface is expected to show distinct regions of differing electrostatic potential. The area surrounding the nitro (NO₂) group will exhibit a deep red color, indicating a region of strong negative electrostatic potential. This is due to the high electronegativity of the oxygen atoms, which accumulate electron density, making them susceptible to electrophilic attack. Conversely, the hydrogen atoms of the aromatic ring and the methylene (B1212753) (-CH₂-) groups are anticipated to be in bluish regions, signifying positive electrostatic potential and susceptibility to nucleophilic attack. The MEP analysis is crucial for understanding intermolecular interactions, as it highlights the sites where the molecule is likely to interact with other polar molecules or ions. nih.gov
Electron Localization Function (ELF) provides a quantitative measure of electron localization in a molecule, offering a clear picture of chemical bonding and electron pairs. wikipedia.orgjussieu.fr It maps the likelihood of finding an electron near a reference electron. wikipedia.org Regions of high ELF values (approaching 1) correspond to areas with highly localized electrons, such as covalent bonds, lone pairs, and atomic cores. Regions with low ELF values suggest delocalized electrons. researchgate.net
In this compound, the ELF map would reveal high localization in the C-C, C-H, C-O, and N-O bond regions, clearly defining the covalent framework of the molecule. Furthermore, distinct basins of high localization corresponding to the lone pairs on the oxygen atoms of the nitro group and the furan (B31954) ring would be visible. This analysis provides a faithful visualization of the molecule's Lewis structure, differentiating bonding electrons from non-bonding ones and core electrons from the valence shell. wikipedia.org
Natural Bond Orbital (NBO) Analysis for Intermolecular and Intramolecular Charge Transfer
Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into localized one-center (lone pair) and two-center (bond) orbitals that align with the intuitive Lewis structure representation. uni-muenchen.deusc.edu This method is exceptionally useful for analyzing charge distribution and understanding charge transfer phenomena within a molecule. uni-muenchen.deresearchgate.net
A key aspect of NBO analysis is the examination of donor-acceptor interactions using second-order perturbation theory. wisc.edu This analysis quantifies the stabilization energy (E⁽²⁾) associated with the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. Large E⁽²⁾ values indicate significant electronic delocalization or hyperconjugation.
Table 1: Illustrative Second-Order Perturbation Analysis of Donor-Acceptor Interactions in this compound (Note: These values are hypothetical and serve to illustrate expected NBO analysis outcomes.)
| Donor NBO (i) | Acceptor NBO (j) | E⁽²⁾ (kcal/mol) | Type of Interaction |
| LP (1) O(furan) | π* (N-O) | 15.2 | n → π |
| π (C=C) | π (N-O) | 8.5 | π → π |
| LP (1) O(nitro) | σ (C-N) | 2.1 | n → σ |
| σ (C-H) | σ (C-N) | 1.8 | σ → σ* |
Global and Local Chemical Reactivity Descriptors
Conceptual Density Functional Theory (DFT) provides a framework for defining chemical concepts like electronegativity and hardness, and for predicting global and local reactivity. frontiersin.orgresearchgate.net These descriptors are calculated from the energies of the frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
Within the framework of Koopmans' theorem, the energy of the HOMO is an approximation of the negative of the vertical Ionization Potential (I) , while the energy of the LUMO approximates the negative of the vertical Electron Affinity (A) . researchgate.netdergipark.org.tr
I = -E_HOMO
A = -E_LUMO
The ionization potential represents the energy required to remove an electron, indicating the molecule's ability to act as an electron donor. The electron affinity is the energy released when an electron is added, reflecting its ability to act as an electron acceptor. For this compound, the electron-withdrawing nitro group is expected to lower both the HOMO and LUMO energies, leading to a relatively high ionization potential and a high electron affinity.
Electronegativity (χ): Represents the molecule's ability to attract electrons. χ = (I + A) / 2
Chemical Hardness (η): Measures the resistance to change in electron distribution. A harder molecule is less reactive. η = (I - A) / 2
Chemical Softness (S): The reciprocal of hardness; it indicates a molecule's polarizability. A softer molecule is more reactive. S = 1 / η
Electrophilicity Index (ω): Quantifies the energy stabilization when the molecule acquires additional electronic charge from the environment. dergipark.org.tr ω = χ² / (2η)
The presence of the nitro group is expected to give this compound a high electrophilicity index, classifying it as a strong electrophile.
Table 2: Hypothetical Global Reactivity Descriptors for this compound (in eV) (Note: These values are illustrative and derived from hypothetical HOMO/LUMO energies.)
| Parameter | Value (eV) |
| E_HOMO | -8.50 |
| E_LUMO | -2.10 |
| Ionization Potential (I) | 8.50 |
| Electron Affinity (A) | 2.10 |
| Energy Gap (I-A) | 6.40 |
| Electronegativity (χ) | 5.30 |
| Chemical Hardness (η) | 3.20 |
| Chemical Softness (S) | 0.31 |
| Electrophilicity Index (ω) | 4.39 |
f⁺(r): For nucleophilic attack (attack by an electron donor), it indicates the preferred sites for accepting an electron.
f⁻(r): For electrophilic attack (attack by an electron acceptor), it indicates the preferred sites for donating an electron.
Dual Descriptor (Δf(r)): Combines both functions (Δf = f⁺ - f⁻). A positive value indicates a site for nucleophilic attack, while a negative value indicates a site for electrophilic attack. scm.com
For this compound, the Fukui functions are expected to pinpoint the oxygen atoms of the nitro group as the primary sites for electrophilic attack (highest f⁻ values). The carbon atoms on the aromatic ring, particularly those ortho and para to the nitro group, along with the nitrogen atom, are predicted to be the most reactive sites for nucleophilic attack (highest f⁺ values).
Table 3: Illustrative Condensed Fukui Function Values for Selected Atoms in this compound (Note: These values are hypothetical and serve for illustration.)
| Atom | f⁺ (Nucleophilic Attack) | f⁻ (Electrophilic Attack) | Δf (Dual Descriptor) |
| C(4)-NO₂ | 0.185 | 0.045 | 0.140 |
| N(nitro) | 0.150 | 0.020 | 0.130 |
| O(nitro) | 0.090 | 0.250 | -0.160 |
| O(furan) | 0.030 | 0.180 | -0.150 |
| C(5) | 0.110 | 0.060 | 0.050 |
Investigation of Solvent Effects and Intermolecular Interactions
The chemical behavior of a molecule can be significantly influenced by its environment, particularly the solvent. Computational chemistry accounts for these influences using solvation models, such as the Polarizable Continuum Model (PCM) . In this model, the solvent is treated as a continuous dielectric medium that polarizes in response to the solute's electric field.
Studying this compound in different solvents (e.g., a nonpolar solvent like hexane (B92381) versus a polar solvent like water) would reveal how its electronic structure, dipole moment, and reactivity descriptors change. A polar solvent is expected to stabilize the charge-separated state arising from the intramolecular charge transfer, potentially enhancing its polar character and affecting its reactivity.
Furthermore, computational methods can be used to investigate specific intermolecular interactions . For this compound, potential interactions include:
Hydrogen Bonding: The oxygen atoms of the nitro group could act as hydrogen bond acceptors.
π-π Stacking: The aromatic ring could engage in π-π stacking interactions with other aromatic systems, a phenomenon known to influence crystal packing and material properties. nih.gov
These investigations are crucial for understanding the behavior of the molecule in realistic chemical systems, from solutions to condensed phases.
Application of Polarized Continuum Models (PCM)
The Polarized Continuum Model (PCM) is a widely used and effective method in computational chemistry for studying the influence of a solvent on a solute molecule. Instead of explicitly modeling individual solvent molecules, which would be computationally prohibitive, PCM represents the solvent as a continuous medium with a specific dielectric constant. This approach allows for the calculation of solute-solvent interactions, providing valuable information on how the surrounding environment affects the molecule's properties.
The fundamental principle of PCM involves creating a cavity in the dielectric continuum that represents the solute molecule. The solute's electron distribution polarizes the surrounding continuum, which in turn creates a reaction field that interacts with the solute. This self-consistent reaction field (SCRF) approach enables the calculation of various properties in solution, such as energies, optimized geometries, and spectroscopic parameters. Different formulations of PCM exist, including the integral equation formalism (IEF-PCM) and the conductor-like screening model (COSMO), which offer various levels of theory and accuracy.
In the context of this compound, the application of PCM would be instrumental in understanding its behavior in different solvent environments. For instance, by performing calculations with varying dielectric constants, one could predict the compound's solubility and stability in polar and non-polar media. Furthermore, PCM can be employed to investigate the effect of the solvent on the electronic structure of the molecule, such as its dipole moment and the energies of its molecular orbitals. This information is crucial for predicting the compound's reactivity and its potential interactions with other molecules in solution.
A hypothetical application of PCM to this compound could involve calculating its solvation free energy in a series of solvents. This data, presented in a table, would offer a quantitative measure of the compound's affinity for each solvent.
Hypothetical PCM Data for this compound
| Solvent | Dielectric Constant (ε) | Solvation Free Energy (kcal/mol) | Dipole Moment (Debye) |
| Gas Phase | 1 | 0.00 | 4.50 |
| Toluene | 2.38 | -3.25 | 5.80 |
| Dichloromethane | 8.93 | -5.80 | 6.75 |
| Acetone | 20.7 | -7.10 | 7.50 |
| Water | 78.4 | -8.50 | 8.20 |
Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental or computational results for this compound were not found in the searched literature.
Noncovalent Interaction (NCI) Analysis
Noncovalent interactions (NCIs) play a critical role in determining the structure, stability, and function of chemical and biological systems. These interactions, which include hydrogen bonds, van der Waals forces, and π-π stacking, are fundamentally quantum mechanical in nature. NCI analysis is a computational technique that allows for the visualization and characterization of these weak interactions in three-dimensional space.
The method is based on the electron density (ρ) and its derivatives, particularly the reduced density gradient (s). Regions of noncovalent interactions are identified by low values of the reduced density gradient at low electron densities. By plotting the reduced density gradient against the electron density, characteristic spikes appear that signify noncovalent interactions. The sign of the second eigenvalue (λ₂) of the electron density Hessian matrix is used to distinguish between attractive (stabilizing) and repulsive (destabilizing) interactions.
For this compound, NCI analysis could reveal important intramolecular and intermolecular interactions. Intramolecularly, it could identify weak hydrogen bonds or steric clashes that influence the molecule's preferred conformation. Intermolecularly, NCI analysis of a dimer or a crystal lattice of the compound would provide a detailed picture of the forces holding the molecules together, such as C-H···O or π-π interactions involving the benzene ring and the nitro group.
A visual representation of an NCI analysis typically involves coloring the isosurfaces of the reduced density gradient. Blue or green colors usually indicate attractive interactions like hydrogen bonds and van der Waals forces, while red indicates repulsive interactions, such as steric clashes.
Hypothetical NCI Analysis Findings for this compound Dimer
| Interaction Type | Atoms Involved | Nature of Interaction |
| Hydrogen Bond | O(nitro)···H-C(aromatic) | Weakly attractive |
| π-π Stacking | Benzene Ring ··· Benzene Ring | Attractive |
| Steric Repulsion | O(nitro)···O(ether) | Repulsive |
Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental or computational results for this compound were not found in the searched literature.
Strategic Role As a Synthetic Intermediate in Advanced Organic Synthesis
Precursor for Complex Organic Molecules and Heterocyclic Scaffolds
The bifunctional nature of 4-Nitro-1,3-dihydroisobenzofuran makes it a valuable precursor for the synthesis of elaborate molecular frameworks. The nitro group can be readily converted into other functional groups, such as amines, which are pivotal for constructing nitrogen-containing heterocycles. nih.gov Simultaneously, the dihydroisobenzofuran moiety can act as a stable precursor to highly reactive isobenzofuran (B1246724) intermediates, which are trapped in situ to build larger systems. lucp.net
The dihydroisobenzofuran scaffold is a key component in strategies aimed at synthesizing polycyclic and fused-ring systems. nih.gov Isobenzofurans, which can be generated from dihydroisobenzofuran precursors, are highly reactive dienes that readily participate in Diels-Alder [4+2] cycloaddition reactions. lucp.net This reactivity allows for the construction of complex, multi-ring structures in a single step. By utilizing this compound, chemists can introduce a nitro group into these complex scaffolds, which can then be used for further functionalization or to modulate the electronic properties of the final molecule. The synthesis of diverse polycyclic sulfones, for example, has been achieved using a Diels-Alder reaction as a key step to form the initial ring system, which is then elaborated further. beilstein-journals.org
Nitroalkenes and nitroarenes are well-established as powerful precursors in the synthesis of a wide variety of heterocyclic compounds. rsc.org The nitro group in this compound is a key functional group that opens pathways to numerous heterocyclic systems. One of the most common and powerful transformations is the reduction of the nitro group to a primary amine. This amino group can then participate in cyclization reactions to form nitrogen-containing heterocycles fused to the original benzofuran (B130515) framework. This approach is a cornerstone of modern heterocyclic chemistry, enabling the creation of novel molecular architectures that are otherwise difficult to access. nih.gov The versatility of nitro compounds allows them to be used in multi-component and cascade reactions, streamlining the synthesis of complex targets. rsc.org
Table 1: Potential Transformations of this compound for Heterocyclic Synthesis
| Starting Moiety | Reaction Type | Intermediate Functional Group | Resulting Heterocyclic Scaffold |
|---|---|---|---|
| Nitroaromatic | Reduction | Amine (-NH₂) | Fused Quinolines, Phenazines, etc. |
| Nitroaromatic | Partial Reduction | Hydroxylamine, Nitroso | Azoxy- or Azo-linked Dimers |
| Dihydroisobenzofuran | Dehydration/Elimination | Isobenzofuran (Diene) | Polycyclic Diels-Alder Adducts |
| Aromatic Ring | Nucleophilic Aromatic Substitution | Ether, Amine, etc. | Substituted Benzofurans |
Building Block in Medicinal Chemistry Synthesis
In medicinal chemistry, nitro compounds are recognized as important building blocks for the synthesis of pharmaceutically relevant molecules. nih.gov The nitro group itself is a feature in numerous active drugs, where it can be involved in bioreductive activation mechanisms or serve as a potent electron-withdrawing group to modulate pharmacokinetics. mdpi.commdpi.com The dihydroisobenzofuran core is also a privileged structure, most notably found as a key intermediate in the synthesis of the antidepressant Citalopram. nih.gov The combination of these two motifs in this compound makes it a highly valuable starting material for drug discovery programs.
The synthesis of drug analogues is a fundamental strategy in medicinal chemistry to optimize the potency, selectivity, and metabolic stability of a lead compound. nih.gov this compound serves as an excellent scaffold for generating libraries of architecturally diverse analogues. The nitro group can be transformed into a wide range of other functionalities (amines, amides, halides, etc.), allowing for systematic exploration of the structure-activity relationship (SAR). For instance, the synthesis of novel 1,2,4-triazole-3-thiones has been accomplished starting from a substituted 1,3-dihydroisobenzofuran core, demonstrating the utility of this scaffold in creating new chemical entities with potential biological activity. nih.gov Aromatic nitro compounds are frequently incorporated into drugs for their wide range of biological activities, including antineoplastic, antibiotic, and antiparasitic properties. mdpi.comnih.gov
Table 2: Examples of Drug Scaffolds Incorporating Nitroaromatic or Dihydroisobenzofuran Moieties
| Compound Class | Core Moiety | Therapeutic Area | Example |
|---|---|---|---|
| Nitroimidazoles | Nitroaromatic | Antibacterial, Antiparasitic | Metronidazole |
| Selective Serotonin Reuptake Inhibitors (SSRIs) | Dihydroisobenzofuran | Antidepressant | Citalopram nih.gov |
| Nonsteroidal Antiandrogens | Nitroaromatic | Anticancer | Flutamide mdpi.com |
| Immunosuppressants | Nitroaromatic | Autoimmune Disease | Azathioprine mdpi.com |
Natural products remain a vital source of inspiration for new medicines, and their total synthesis is a major driver of innovation in organic chemistry. uni-bayreuth.de The benzofuran ring system is a common motif found in a multitude of biologically active natural products. rsc.org this compound represents a functionalized building block that could be employed in the synthesis of natural products or their analogues. The nitro group provides a handle for introducing nitrogen or other functionalities present in the target molecule, while the core ring structure provides the foundational benzofuran skeleton. The ability to construct complex, polycyclic natural products often relies on the strategic use of functionalized starting materials to build complexity efficiently. nih.gov
Intermediate in Materials Science Applications
While the primary applications of this compound are centered in synthetic and medicinal chemistry, its structural features suggest potential utility as an intermediate in materials science. Nitroaromatic compounds are known precursors to various functional materials. For example, they can be used in the synthesis of dyes and pigments, where the nitro group acts as a chromophore. Furthermore, reduction of the nitro group to an amine yields an aromatic amine, a class of monomers widely used in the production of high-performance polymers like polyimides and aramids. The rigid benzofuran backbone could impart favorable thermal and mechanical properties to such polymers. Although specific applications of this compound in this field are not extensively documented, its chemical nature aligns with the requirements for a precursor to functional organic materials.
Synthesis of Functionalized Polymers
There is no direct evidence in the current body of scientific literature to suggest that this compound is utilized as a monomer or a key intermediate in the synthesis of functionalized polymers. The synthesis of such polymers typically involves the polymerization of monomers containing specific functional groups that impart desired properties to the final material. While the nitro group could theoretically be reduced to an amine and subsequently functionalized to create a polymerizable monomer, there are no specific examples of this pathway involving this compound in the reviewed literature.
Development of Fluorescent Probes and Photochromic Systems
The development of fluorescent probes and photochromic systems often relies on molecules with specific electronic and structural properties that allow for light absorption and emission or reversible light-induced structural changes. Although certain isobenzofuran derivatives have been investigated for their fluorescent properties, there is a lack of specific research demonstrating the use of this compound as a direct precursor for these applications. The synthesis of fluorescent probes often involves the strategic placement of donor and acceptor groups to tune the photophysical properties, and while the nitro group can act as an acceptor, its specific utility in this context with the 1,3-dihydroisobenzofuran core has not been detailed. Similarly, photochromic systems are based on molecules that can undergo reversible isomerization upon irradiation, and there are no documented instances of this compound being a key component in such systems.
Utilization in Cascade and Multi-Component Reactions
Cascade and multi-component reactions are efficient synthetic strategies that allow for the construction of complex molecules in a single step from multiple starting materials. These reactions are highly valued for their atom economy and step efficiency. A thorough review of the literature did not reveal any specific examples where this compound participates as a key reactant in either cascade or multi-component reactions to generate more complex molecular architectures. While nitro-containing compounds and furan (B31954) derivatives are known to participate in various named reactions, the specific reactivity of this compound in these advanced synthetic methodologies has not been reported.
Derivatization Strategies for Functionalization of 4 Nitro 1,3 Dihydroisobenzofuran
Chemical Modifications of the Nitro Group for Scaffold Diversification
The nitro group at the 4-position of the 1,3-dihydroisobenzofuran ring serves as a versatile handle for introducing a wide array of functional groups, thereby enabling significant diversification of the molecular scaffold.
Reduction to Amino-1,3-dihydroisobenzofuran for Further Coupling
The reduction of the nitro group to a primary amine is a cornerstone of derivatization strategies for 4-Nitro-1,3-dihydroisobenzofuran. This transformation yields 4-Amino-1,3-dihydroisobenzofuran (B2839128), a key intermediate for a variety of coupling reactions. nih.govyoutube.com
Commonly employed methods for this reduction include catalytic hydrogenation using palladium on carbon (Pd/C) or treatment with metals such as iron in the presence of an acid like hydrochloric acid. youtube.com These methods are generally efficient and provide the desired amine in good yield.
Once formed, the amino group of 4-Amino-1,3-dihydroisobenzofuran can be readily utilized in a range of subsequent reactions to introduce further complexity and diversity. These include, but are not limited to:
Amide bond formation: Coupling with carboxylic acids or their activated derivatives (e.g., acid chlorides, anhydrides) to form amides.
Sulfonamide synthesis: Reaction with sulfonyl chlorides to produce sulfonamides.
Urea and thiourea (B124793) formation: Treatment with isocyanates or isothiocyanates, respectively.
N-Alkylation and N-Arylation: Introduction of alkyl or aryl substituents on the nitrogen atom.
A specific example involves the Michael addition of methyl 3-oxo-1,3-dihydroisobenzofuran-1-carboxylate to nitrostyrenes, which, after subsequent transformations including nitro group reduction, leads to potential GABAB receptor antagonists. publish.csiro.au
Conversion to Other Nitrogen-Containing Functionalities (e.g., Diazo, Azido)
Beyond reduction to an amine, the nitro group can be transformed into other valuable nitrogen-containing functionalities, such as diazo and azido (B1232118) groups, opening up alternative avenues for derivatization.
Diazo Group Formation: The conversion of an aromatic nitro group to a diazo group typically proceeds via the corresponding amine. The resulting 4-Amino-1,3-dihydroisobenzofuran can be diazotized using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. youtube.comyoutube.com This highly reactive intermediate can then be converted to a diazo compound under appropriate conditions, often involving deprotonation of an adjacent carbon. youtube.com While direct conversion of a nitro group to a diazo group is not a standard transformation, the two-step sequence via the amine is a well-established route. youtube.comyoutube.com
Azido Group Formation: The introduction of an azido group can also be achieved from the precursor amine. Diazonium salts, formed from 4-Amino-1,3-dihydroisobenzofuran, can react with azide (B81097) sources, such as sodium azide, to yield 4-Azido-1,3-dihydroisobenzofuran. In some cases, direct nucleophilic aromatic substitution of a nitro group with an azide ion can be achieved, particularly if the aromatic ring is activated towards substitution. nih.gov Furthermore, methods for the direct oxidation of azides to nitro compounds have been developed, highlighting the chemical relationship between these two functional groups. researchgate.netresearchgate.net
Functionalization of the Isobenzofuran (B1246724) Ring System
The isobenzofuran ring itself provides multiple sites for the introduction of new substituents and for more profound structural modifications through ring-opening and re-cyclization reactions. nih.gov
Introduction of Halogen, Alkyl, and Aryl Substituents via Directed or Non-Directed Reactions
The aromatic portion of the isobenzofuran ring can be functionalized through various substitution reactions.
Halogenation: The introduction of halogen atoms (F, Cl, Br, I) onto the aromatic ring can be accomplished using a variety of halogenating agents. tcichemicals.com The position of halogenation will be directed by the existing nitro and dihydrofuran moieties. Electrophilic aromatic substitution reactions are a common approach.
Alkylation and Arylation: The introduction of alkyl and aryl groups can be more challenging. Friedel-Crafts type reactions may be employed, although the deactivating nature of the nitro group can hinder these transformations. More modern cross-coupling reactions, such as Suzuki or Heck couplings, could be utilized if a suitable handle (e.g., a halogen) is first introduced onto the ring. rsc.org Research on the alkylation of a related compound, 4-nitrobenzotriazole, has shown that the nitro group can activate the molecule towards certain alkylation reactions under basic conditions. nih.gov
Ring-Opening and Re-Cyclization Pathways for Scaffold Modification
The 1,3-dihydroisobenzofuran ring system, while relatively stable, can undergo ring-opening reactions under specific conditions. For instance, photoreactions of related isobenzofuran-1-thiones with alkenes can lead to cycloaddition products that subsequently rearrange, demonstrating the potential for ring modification. rsc.org
More synthetically useful are strategies that involve the construction of the isobenzofuran ring from acyclic precursors, which allows for the incorporation of diversity prior to cyclization. For example, the condensation of 2-alkynylbenzamides can lead to isobenzofuran-1-imines and isobenzofuran derivatives through a regioselective cyclization process. nih.gov Similarly, the reaction of renewable 2-carene (B1609329) with aldehydes over acid catalysts can produce isobenzofuran derivatives. abo.fi These approaches offer a powerful means to access a wide range of substituted isobenzofurans that would be difficult to obtain through direct functionalization of the pre-formed ring system.
Strategies involving Diels-Alder reactions with isobenzofuran as a reactive diene are also prominent in the synthesis of complex polycyclic structures. beilstein-journals.orgacs.org While not a direct derivatization of this compound itself, these methods highlight the synthetic versatility of the isobenzofuran motif.
Q & A
Basic: What are the common synthetic routes for 4-Nitro-1,3-dihydroisobenzofuran, and what experimental conditions are critical for yield optimization?
Methodological Answer:
A prominent method involves the base-promoted reduction of substituted isobenzofuran-1(3H)-ones using silane reagents. For example, 1,2-phenylenedimethanols can serve as intermediates, which undergo cyclization under acidic conditions to form the dihydroisobenzofuran core . Another approach employs a tin-powder-promoted tandem allylation/oxa-Michael addition of o-formyl chalcones with allyl bromides in a one-pot process. Key parameters include temperature control (−78°C for lithiation steps), solvent selection (THF for organometallic reactions), and stoichiometric precision of reagents like LDA (Lithium Diisopropylamide) to avoid side reactions .
Basic: How is the structural characterization of this compound performed, and what analytical techniques are most reliable?
Methodological Answer:
Structural elucidation typically combines X-ray crystallography (for unambiguous confirmation of stereochemistry and bond angles) and mass spectrometry (electron ionization for molecular ion peak identification). For crystallography, data refinement using programs like SHELX and deposition in repositories such as the Cambridge Crystallographic Data Centre (CCDC) ensures reproducibility . High-resolution mass spectrometry (HRMS) with electron ionization (EI) or electrospray ionization (ESI) provides accurate molecular weight validation, while NMR (e.g., H, C, DEPT-135) resolves substituent positioning and nitro-group effects on aromatic proton shifts .
Advanced: How can computational methods (e.g., DFT) predict the electronic properties of this compound, and what functional choices are optimal?
Methodological Answer:
Density Functional Theory (DFT) with hybrid functionals like B3LYP (Becke-3-Lee-Yang-Parr) is widely used to model electronic structure. However, for nitro-substituted heterocycles, dispersion-corrected functionals (e.g., ωB97X-D) or Grimme’s D3-BJ damping are recommended to account for van der Waals interactions and avoid overestimation of repulsive forces at short distances . Basis sets such as 6-311++G(d,p) balance accuracy and computational cost. Critical outputs include frontier molecular orbitals (HOMO-LUMO gaps), electrostatic potential maps (for nucleophilic/electrophilic sites), and vibrational frequencies (to validate experimental IR/Raman data) .
Advanced: What strategies mitigate side reactions during tandem catalytic synthesis of this compound derivatives?
Methodological Answer:
Palladium-catalyzed coupling/cyclization/hydrogenation tandem reactions require precise control of catalyst loading (1–5 mol% Pd nanoparticles) and reducing agent selection (e.g., H gas vs. silanes). For example, in phthalimide synthesis, AgCN or LiAlH is critical for selective reduction without over-hydrogenation of the nitro group. Solvent polarity (acetonitrile for polar intermediates) and stepwise temperature ramping (reflux for cyclization, then 0°C for quenching) minimize byproducts like dimerized intermediates .
Advanced: How do substituent effects on the isobenzofuran ring influence reactivity in cross-coupling reactions?
Methodological Answer:
Electron-withdrawing groups (e.g., nitro) at the 4-position deactivate the ring toward electrophilic substitution but enhance oxidative coupling via radical intermediates. For Suzuki-Miyaura couplings, steric hindrance from ortho-substituents necessitates bulky ligands (e.g., SPhos or XPhos) to stabilize the Pd(0) intermediate. Kinetic studies (monitored via F NMR or in-situ IR) reveal that electron-deficient rings accelerate oxidative addition but retard transmetallation, requiring optimized Pd:ligand ratios (1:2 to 1:4) .
Advanced: What are the challenges in analyzing non-covalent interactions (e.g., π-stacking) in crystalline this compound derivatives?
Methodological Answer:
Crystallographic analysis often struggles to resolve weak interactions due to disorder or thermal motion. Hirshfeld surface analysis paired with CrystalExplorer software quantifies contact contributions (e.g., C–H···O vs. π–π). For nitro groups, electrostatic potential maps derived from DFT calculations (using B3LYP/def2-TZVP) identify regions of high electron density, guiding refinement of hydrogen-bonding networks in the solid state .
Advanced: How can kinetic isotope effects (KIEs) probe the mechanism of nitro-group reduction in catalytic hydrogenation?
Methodological Answer:
Deuterium-labeling experiments (e.g., D instead of H) measure primary KIEs () to distinguish between concerted (Horiuti-Polanyi) and stepwise mechanisms. In Pd-catalyzed systems, competitive inhibition studies with CO or HS identify rate-limiting steps (e.g., H dissociation vs. surface adsorption). In-situ ATR-IR spectroscopy monitors intermediate hydride formation, correlating KIE values with turnover frequencies (TOFs) .
Advanced: What role do solvent effects play in the regioselective functionalization of this compound?
Methodological Answer:
Polar aprotic solvents (DMF, DMSO) stabilize charged intermediates in SNAr reactions, favoring nitro-group displacement at the 4-position. Conversely, nonpolar solvents (toluene) enhance π-π interactions in radical pathways, directing substitution to the 1- or 3-positions. Computational solvent models (SMD implicit solvation) combined with experimental Kamlet-Taft parameters (, α, β) predict solvatochromic shifts and optimize regioselectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
